molecular formula C3H10Cl2N2O B3034645 1-Aminoazetidin-3-ol dihydrochloride CAS No. 2007919-87-9

1-Aminoazetidin-3-ol dihydrochloride

Cat. No.: B3034645
CAS No.: 2007919-87-9
M. Wt: 161.03
InChI Key: AGOSPMMAWYPXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Aminoazetidin-3-ol dihydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the ring-opening polymerization of azetidine derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Aminoazetidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .

Scientific Research Applications

1-Aminoazetidin-3-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminoazetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can undergo ring-opening polymerization, which is a key pathway in its reactivity. This process involves the breaking of the azetidine ring and the formation of new bonds, leading to the creation of polymers with various structures .

Comparison with Similar Compounds

1-Aminoazetidin-3-ol dihydrochloride can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

1-aminoazetidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSPMMAWYPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminoazetidin-3-ol dihydrochloride
Reactant of Route 2
1-Aminoazetidin-3-ol dihydrochloride
Reactant of Route 3
1-Aminoazetidin-3-ol dihydrochloride
Reactant of Route 4
1-Aminoazetidin-3-ol dihydrochloride
Reactant of Route 5
1-Aminoazetidin-3-ol dihydrochloride
Reactant of Route 6
1-Aminoazetidin-3-ol dihydrochloride

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